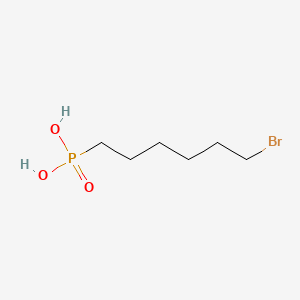

6-Bromohexylphosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrO3P/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUMTUOIJWOTCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCBr)CCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physical and chemical properties of 6-Bromohexylphosphonic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a bifunctional organophosphorus compound that has garnered significant interest in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal bromine atom and a phosphonic acid group connected by a hexyl chain, makes it a versatile linker for conjugating a target protein ligand with an E3 ubiquitin ligase ligand. This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in targeted protein degradation.

Physical and Chemical Properties

Data Presentation

| Property | Value | Reference(s) |

| Molecular Formula | C6H14BrO3P | [1][2] |

| Molecular Weight | 245.05 g/mol | [1][2] |

| CAS Number | 133345-66-1 | [1][2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Recommended at 2-8°C | [1] |

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the formation of a phosphonate (B1237965) ester via the Michaelis-Arbuzov reaction, followed by hydrolysis to the corresponding phosphonic acid.

Synthesis of Diethyl (6-bromohexyl)phosphonate

This procedure is adapted from optimized methods for the synthesis of ω-bromoalkylphosphonates.[4]

Materials:

-

Triethyl phosphite (B83602)

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

-

Distillation apparatus

-

Vacuum fractional distillation setup

Procedure:

-

Set up a reaction flask equipped with a dropping funnel and a distillation head under a nitrogen atmosphere.

-

Add 1,6-dibromohexane (1.0 equivalent) to the reaction flask and heat to 140°C.

-

Slowly add triethyl phosphite (1.0 equivalent) dropwise to the heated 1,6-dibromohexane over a period of 2 hours. The bromoethane (B45996) byproduct will distill off during the addition.

-

After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour.

-

Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, purify the crude product by vacuum fractional distillation to yield diethyl (6-bromohexyl)phosphonate as a colorless oil.[4]

Characterization: The product can be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry.[4]

Hydrolysis of Diethyl (6-bromohexyl)phosphonate to this compound

Two common methods for the hydrolysis of phosphonate esters are acidic hydrolysis with concentrated hydrochloric acid and the McKenna reaction using bromotrimethylsilane (B50905) (TMSBr).

This protocol is based on general procedures for the acidic hydrolysis of phosphonate esters.[5]

Materials:

-

Diethyl (6-bromohexyl)phosphonate

-

Concentrated hydrochloric acid (HCl)

-

Water

-

Toluene (B28343) (for azeotropic removal of water)

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add diethyl (6-bromohexyl)phosphonate (1.0 equivalent) and a solution of concentrated hydrochloric acid (e.g., 3 equivalents in water).[5]

-

Heat the mixture to reflux and maintain for several hours (typically 2.5 to 9.5 hours, depending on the substrate).[5] The reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess HCl and water under reduced pressure using a rotary evaporator.

-

Add toluene to the residue and perform an azeotropic distillation to remove residual water.

-

The resulting solid is this compound. Further purification, if necessary, can be achieved by recrystallization.

This method is an alternative for substrates that may be sensitive to strong acidic conditions.

Materials:

-

Diethyl (6-bromohexyl)phosphonate

-

Bromotrimethylsilane (TMSBr)

-

Dichloromethane (DCM) or another suitable anhydrous solvent

-

Methanol (B129727) (MeOH)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Dissolve diethyl (6-bromohexyl)phosphonate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add TMSBr (excess, e.g., 2.2 equivalents) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or NMR).

-

Remove the solvent and excess TMSBr under reduced pressure.

-

Carefully add methanol to the residue to hydrolyze the silyl (B83357) ester intermediate.

-

Evaporate the methanol to yield the crude this compound. The product can be purified by appropriate methods such as crystallization.

Chemical Reactivity and Stability

The chemical reactivity of this compound is characterized by the distinct properties of its two functional groups. The bromine atom serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for its conjugation to various molecules, which is a key feature in its application as a PROTAC linker.

The phosphonic acid moiety is a stable functional group.[6] Phosphonic acids are generally resistant to hydrolysis and oxidation under physiological conditions.[7] The P-C bond is particularly robust. The acidic protons of the phosphonic acid group can participate in acid-base reactions and can be deprotonated under basic conditions to form a phosphonate salt. This property can influence the solubility and binding interactions of the molecule.

Role in Signaling Pathways and Drug Development

This compound itself is not known to directly participate in or modulate specific signaling pathways. Its primary role in drug development is that of a linker in the design of PROTACs.[2][8]

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which this compound is a precursor, is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] The length, flexibility, and chemical nature of the linker dictate the relative orientation and proximity of the two proteins, which in turn affects the efficiency of ubiquitination and degradation.[9][]

The alkyl chain of this compound provides flexibility, while its length can be tailored to optimize the distance between the two ends of the PROTAC. The terminal functional groups allow for the covalent attachment of the target-binding and E3 ligase-binding moieties.

Mandatory Visualizations

Caption: Synthetic pathway to this compound.

Caption: Mechanism of action for a PROTAC utilizing a linker.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. MyHach - Customer Service [support.hach.com]

- 8. NB-64-72848-100mg | this compound [133345-66-1] Neobiotech [neo-biotech.com]

- 9. chempep.com [chempep.com]

Spectroscopic Fingerprinting of 6-Bromohexylphosphonic Acid: A Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 6-bromohexylphosphonic acid, a molecule of interest in synthetic chemistry and materials science. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we can elucidate its molecular structure and confirm its identity. This document outlines the expected spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the characterization process.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted chemical shifts and mass-to-charge ratios based on the analysis of similar chemical structures, including bromoalkanes and alkylphosphonic acids.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H-NMR Chemical Shifts (Referenced to TMS)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 | 1.5 - 1.9 | Multiplet | 2H |

| H-2 | 1.3 - 1.6 | Multiplet | 2H |

| H-3 | 1.2 - 1.5 | Multiplet | 2H |

| H-4 | 1.3 - 1.6 | Multiplet | 2H |

| H-5 | 1.7 - 2.0 | Multiplet | 2H |

| H-6 | 3.3 - 3.5 | Triplet | 2H |

| P-OH | 10.0 - 12.0 | Broad Singlet | 2H |

Table 2: Predicted ¹³C-NMR Chemical Shifts (Referenced to TMS)

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | 25 - 35 (with P-coupling) |

| C-2 | 28 - 32 |

| C-3 | 24 - 28 |

| C-4 | 30 - 34 |

| C-5 | 32 - 36 |

| C-6 | 33 - 37 |

Table 3: Predicted ³¹P-NMR Chemical Shift (Referenced to 85% H₃PO₄)

| Phosphorus | Predicted Chemical Shift (ppm) |

| P-1 | 25 - 35 |

Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in ESI-MS (Negative Mode)

| m/z | Predicted Fragment |

| 243/245 | [M-H]⁻ |

| 163 | [M-H-Br]⁻ |

| 97 | [H₂PO₃]⁻ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is as follows.[1]

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

¹H-NMR Spectroscopy:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C-NMR Spectroscopy:

-

Following ¹H-NMR, acquire a ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-220 ppm).[2]

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

Process the data similarly to the ¹H spectrum.

³¹P-NMR Spectroscopy:

-

Acquire a one-dimensional ³¹P spectrum with proton decoupling.

-

Use an external reference of 85% H₃PO₄.

-

The chemical shift range for phosphorus compounds is broad; set the spectral width accordingly (e.g., -50 to 50 ppm).[4]

-

Process the data as with the other NMR experiments.

Mass Spectrometry

A standard protocol for Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Acidify or basify the solution slightly with formic acid or ammonium (B1175870) hydroxide, respectively, to promote ionization.

Instrument Setup and Data Acquisition:

-

Set up the ESI-MS instrument in either positive or negative ion mode. For a phosphonic acid, negative ion mode is generally preferred.

-

Optimize the ion source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern. The fragmentation of bromoalkanes often involves the loss of the bromine atom and cleavage of the carbon-carbon bonds adjacent to the halogen.[5] Organophosphonates can show characteristic fragmentation patterns related to the phosphonic acid group.[6]

Visualized Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound and the relationships between the different analytical techniques.

References

An In-depth Technical Guide to 6-Bromohexylphosphonic Acid in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexylphosphonic acid is a bifunctional molecule of significant interest in materials science. Its phosphonic acid headgroup provides a robust anchor to a wide variety of metal oxide surfaces, while the terminal bromohexyl group offers a versatile platform for subsequent chemical modifications. This technical guide explores the core applications of this compound, focusing on its role in the formation of self-assembled monolayers (SAMs) for surface modification and the functionalization of nanoparticles. This document provides a detailed overview of its synthesis, experimental protocols for its application, and representative characterization data.

Introduction

The ability to tailor the surface properties of materials at the molecular level is a cornerstone of modern materials science. Self-assembled monolayers (SAMs) have emerged as a powerful tool for achieving this control, enabling the precise engineering of surface energy, wettability, biocompatibility, and chemical reactivity. Phosphonic acids, in particular, have garnered considerable attention as anchoring moieties for SAM formation on a diverse range of metal oxide substrates, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and iron oxides (FeₓOᵧ). Their propensity to form strong, hydrolytically stable bonds with these surfaces makes them ideal candidates for creating robust and durable functional coatings.

This compound stands out within this class of molecules due to its dual functionality. The phosphonic acid group ensures strong adhesion to the substrate, while the terminal bromine atom on the hexyl chain serves as a reactive handle for a variety of nucleophilic substitution and coupling reactions. This allows for the post-assembly modification of the surface, enabling the attachment of a wide array of functional groups, polymers, or biomolecules. This versatility makes this compound a key building block for applications ranging from corrosion inhibition and biocompatible coatings to the development of advanced sensors and drug delivery systems.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from 1,6-dibromohexane (B150918). The first step involves the Michaelis-Arbuzov reaction to form the diethyl phosphonate (B1237965) ester, followed by hydrolysis to yield the final phosphonic acid.

Synthesis of Diethyl 6-bromohexylphosphonate

The Michaelis-Arbuzov reaction is a well-established method for forming carbon-phosphorus bonds. In this step, 1,6-dibromohexane is reacted with triethyl phosphite (B83602). To favor monosubstitution and minimize the formation of the di-phosphonate byproduct, a slow, dropwise addition of triethyl phosphite to a heated excess of 1,6-dibromohexane is employed.

Hydrolysis of Diethyl 6-bromohexylphosphonate

The conversion of the diethyl phosphonate ester to the corresponding phosphonic acid can be achieved through acidic hydrolysis. A common and effective method involves refluxing the ester with concentrated hydrochloric acid. An alternative, milder method employs bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis.

Key Applications in Materials Science

The unique properties of this compound make it a valuable tool for a range of applications in materials science, primarily centered around surface modification.

Self-Assembled Monolayers (SAMs) for Surface Modification

The most prominent application of this compound is in the formation of SAMs on metal oxide surfaces. The phosphonic acid headgroup readily chemisorbs onto these surfaces, forming a dense, organized monolayer. The outward-facing bromohexyl chains then present a chemically reactive surface that can be further functionalized.

Key Substrates:

-

Titanium Dioxide (TiO₂): Used in biomedical implants, photocatalysis, and sensors.

-

Aluminum Oxide (Al₂O₃): Found in electronic components, protective coatings, and catalysis.

-

Iron Oxides (e.g., Fe₂O₃, Fe₃O₄): Important for magnetic nanoparticles, data storage, and catalysis.

The formation of a this compound SAM alters the surface properties of the substrate. For instance, the hydrophobic hexyl chains increase the water contact angle, rendering the surface more hydrophobic.

Functionalization of Nanoparticles

This compound is also instrumental in the surface functionalization of nanoparticles, particularly those composed of metal oxides. By anchoring to the nanoparticle surface, it provides a stable coating that can prevent aggregation and impart new functionalities. The terminal bromine can be used to attach targeting ligands, drugs, or imaging agents, making these functionalized nanoparticles promising candidates for applications in nanomedicine, including drug delivery and diagnostics. For example, iron oxide nanoparticles functionalized with this compound can be further modified for targeted cancer therapy.

Experimental Protocols

Synthesis of Diethyl 6-bromohexylphosphonate

-

Materials: 1,6-dibromohexane, triethyl phosphite.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a molar excess of 1,6-dibromohexane (e.g., 3 equivalents).

-

Heat the 1,6-dibromohexane to 150-160 °C under a nitrogen atmosphere.

-

Add triethyl phosphite (1 equivalent) dropwise to the heated 1,6-dibromohexane over a period of 2-3 hours with vigorous stirring.

-

After the addition is complete, continue to heat the reaction mixture for an additional 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the excess 1,6-dibromohexane by vacuum distillation.

-

Purify the resulting diethyl 6-bromohexylphosphonate by fractional vacuum distillation.

-

Hydrolysis of Diethyl 6-bromohexylphosphonate to this compound

-

Materials: Diethyl 6-bromohexylphosphonate, concentrated hydrochloric acid (37%).

-

Procedure:

-

In a round-bottom flask, combine diethyl 6-bromohexylphosphonate with an excess of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

Monitor the reaction progress by TLC or NMR.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the water and excess HCl under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization.

-

Formation of a this compound SAM on a Titanium Dioxide Surface

-

Substrate Preparation:

-

Clean the TiO₂ substrate by sonicating in a sequence of solvents: acetone, ethanol (B145695), and deionized water (15 minutes each).

-

Dry the substrate under a stream of nitrogen.

-

Treat the substrate with a UV-ozone cleaner for 15-20 minutes to remove any remaining organic contaminants and to generate surface hydroxyl groups.

-

-

SAM Deposition:

-

Prepare a 1 mM solution of this compound in a suitable solvent, such as isopropanol (B130326) or a mixture of ethanol and water.

-

Immerse the cleaned TiO₂ substrate in the phosphonic acid solution.

-

Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

Remove the substrate from the solution and rinse thoroughly with the deposition solvent to remove any physisorbed molecules.

-

Dry the substrate under a stream of nitrogen.

-

Functionalization of Iron Oxide Nanoparticles

-

Nanoparticle Synthesis: Synthesize iron oxide nanoparticles (e.g., by co-precipitation of Fe²⁺ and Fe³⁺ salts in a basic solution).

-

Surface Functionalization:

-

Disperse the synthesized iron oxide nanoparticles in a suitable solvent like ethanol or a water/ethanol mixture.

-

Prepare a solution of this compound in the same solvent.

-

Add the phosphonic acid solution to the nanoparticle dispersion and sonicate for 30 minutes to ensure good mixing.

-

Stir the mixture at room temperature for 24 hours.

-

Collect the functionalized nanoparticles by magnetic separation or centrifugation.

-

Wash the nanoparticles several times with the solvent to remove excess phosphonic acid.

-

Dry the functionalized nanoparticles under vacuum.

-

Data Presentation

The following tables summarize representative quantitative data for surfaces modified with alkylphosphonic acids, which can be considered analogous to this compound.

Table 1: Representative Contact Angle and Surface Energy Data for Modified Surfaces

| Substrate | Modifying Agent | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| TiO₂ (unmodified) | N/A | 30 - 40 | 55 - 65 |

| TiO₂ | Octylphosphonic Acid | 100 - 110 | 20 - 25 |

| Al₂O₃ (unmodified) | N/A | 20 - 30 | 60 - 70 |

| Al₂O₃ | Dodecylphosphonic Acid | 105 - 115 | 18 - 22 |

Table 2: Representative XPS Data for Phosphonic Acid SAMs on TiO₂

| Element | Binding Energy (eV) | Assignment |

| P 2p | ~133.5 | P-O-Ti |

| C 1s | ~285.0 | C-C, C-H |

| O 1s | ~530.5 | TiO₂ |

| O 1s | ~532.0 | P-O |

| Ti 2p | ~458.8 | TiO₂ |

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Experimental workflow for SAM formation on a metal oxide surface.

Caption: Logical workflow for the functionalization of iron oxide nanoparticles.

Conclusion

This compound is a highly versatile molecule in materials science, offering a robust method for the surface modification of metal oxides and the functionalization of nanoparticles. Its ability to form stable self-assembled monolayers, combined with the reactivity of the terminal bromine, opens up a vast design space for creating tailored interfaces with specific chemical and physical properties. The protocols and data presented in this guide provide a foundational understanding for researchers and scientists looking to employ this powerful molecular tool in their work, from fundamental surface science studies to the development of advanced materials for biomedical and technological applications. Further research into the specific properties of this compound on a wider range of substrates will undoubtedly continue to expand its utility and impact.

6-Bromohexylphosphonic Acid: A Versatile Precursor for Advanced Organic Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, materials science, and nanotechnology. Its structure, featuring a terminal phosphonic acid group and a primary alkyl bromide, makes it an exceptionally versatile precursor for the synthesis of a wide array of functionalized organic molecules. The phosphonic acid moiety provides a strong anchoring group for binding to metal oxide surfaces, making it ideal for the development of self-assembled monolayers (SAMs), biocompatible coatings on implants, and functionalized nanoparticles.[1][2][3] Concurrently, the reactive carbon-bromine bond allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.[4] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: first, the preparation of diethyl (6-bromohexyl)phosphonate via the Michaelis-Arbuzov reaction, followed by the hydrolysis of the diethyl ester to the free phosphonic acid.

Step 1: Synthesis of Diethyl (6-bromohexyl)phosphonate

The Michaelis-Arbuzov reaction is the most common and effective method for forming the carbon-phosphorus bond required for the synthesis of the phosphonate (B1237965) ester.[5][6] This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. An optimized, sustainable protocol for the synthesis of diethyl (6-bromohexyl)phosphonate has been developed, which minimizes waste by using a near-equimolar ratio of reactants.[7][8]

Step 2: Hydrolysis of Diethyl (6-bromohexyl)phosphonate

The conversion of the diethyl phosphonate ester to the corresponding phosphonic acid is a critical final step. Two primary methods are widely employed for this transformation: acidic hydrolysis and the McKenna reaction, which utilizes bromotrimethylsilane (B50905) (BTMS).[4][9]

-

Acidic Hydrolysis: This is a traditional and cost-effective method, typically involving refluxing the phosphonate ester with a strong mineral acid like concentrated hydrochloric acid. The reaction proceeds through the sequential hydrolysis of the two ethyl ester groups.[10][11]

-

McKenna Reaction: This method employs bromotrimethylsilane (BTMS) to convert the diethyl ester into a bis(trimethylsilyl) phosphonate intermediate, which is then readily hydrolyzed with methanol (B129727) or water.[12][13] This approach is often preferred for substrates with acid-sensitive functional groups due to its milder reaction conditions.[4]

Data Presentation: Synthesis of this compound and Precursor

| Reaction Step | Reactants | Product | Key Conditions | Yield | Reference |

| Michaelis-Arbuzov Reaction | 1,6-dibromohexane (B150918), Triethyl phosphite | Diethyl (6-bromohexyl)phosphonate | Solvent-free, 140 °C, 2h dropwise addition | 40% | [8][9] |

| Acidic Hydrolysis | Diethyl (6-bromohexyl)phosphonate, Conc. HCl | This compound | Reflux in aqueous HCl | Typically high | [9][10] |

| McKenna Reaction | Diethyl (6-bromohexyl)phosphonate, BTMS, Methanol | This compound | 1. BTMS in ACN or CHCl₃, 36 °C, 24h; 2. Methanol quench | Typically high | [12][13] |

Experimental Protocols

Protocol 1: Synthesis of Diethyl (6-bromohexyl)phosphonate via Michaelis-Arbuzov Reaction

Adapted from Forchetta et al., 2021.[7][8]

-

Preparation: Flame-dry all glassware under a nitrogen flow. Equip a reaction flask with a dropping funnel and a distillation apparatus to remove the bromoethane (B45996) byproduct formed during the reaction.

-

Reaction: Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.

-

Addition of Reagent: Add 75 mmol of triethyl phosphite dropwise to the heated 1,6-dibromohexane over a period of 2 hours.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 140 °C for an additional hour. Monitor the reaction progress by GC-MS.

-

Purification: Upon completion, allow the reaction mixture to cool to room temperature. Isolate the pure diethyl (6-bromohexyl)phosphonate by vacuum fractional distillation. The reported yield for this optimized procedure is 40%.[8]

-

Characterization: The product is a colorless oil. Expected ¹H NMR signals in CDCl₃ are approximately δ 4.1 (m, 4H, OCH₂CH₃), 3.4 (t, 2H, CH₂Br), 1.8-1.3 (m, 10H, alkyl chain protons). The ³¹P NMR should show a single peak characteristic of a phosphonate ester.[9][14]

Protocol 2: Synthesis of this compound via Acidic Hydrolysis

General procedure adapted from literature reviews.[9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl (6-bromohexyl)phosphonate (1 equivalent) with concentrated hydrochloric acid (e.g., 12 M aqueous solution).

-

Heating: Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy by observing the shift from the phosphonate ester signal to the phosphonic acid signal.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the water and excess HCl under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or other suitable methods if necessary.

Protocol 3: Functionalization of Diethyl (6-bromohexyl)phosphonate with Sodium Azide (B81097)

Representative SN2 reaction protocol.

-

Reaction Setup: Dissolve diethyl (6-bromohexyl)phosphonate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Nucleophile: Add sodium azide (NaN₃, approximately 1.2-1.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to approximately 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC or GC-MS).

-

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. After filtering, remove the solvent under reduced pressure. The crude diethyl (6-azidohexyl)phosphonate can be purified by flash column chromatography.

-

Hydrolysis: The resulting azide-functionalized phosphonate ester can then be hydrolyzed to the corresponding phosphonic acid using one of the methods described in Protocol 2 or the McKenna reaction.

Visualization of Key Pathways and Workflows

Experimental Workflow: From Precursor to Functionalized Molecule

The following diagram illustrates the synthetic pathway from the starting materials to a functionalized phosphonic acid.

Caption: Synthetic workflow for this compound and its subsequent functionalization.

Application in Drug Development: The PROTAC Mechanism

This compound is commercially available as a linker for Proteolysis-Targeting Chimeras (PROTACs).[15] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[11][] The linker, for which this compound is a precursor, plays a crucial role in connecting the target protein-binding ligand to the E3 ubiquitin ligase-binding ligand, and its length and composition are critical for the efficacy of the PROTAC.[17]

The diagram below illustrates the signaling pathway and mechanism of action for a PROTAC.

Caption: Mechanism of action of a PROTAC, hijacking the ubiquitin-proteasome pathway.

Conclusion

This compound serves as a highly valuable and versatile precursor in modern organic synthesis. Its dual functionality allows for straightforward anchoring to surfaces and subsequent chemical modification, making it a key building block for creating advanced materials and complex bioactive molecules. The synthetic routes to this compound are well-established, and its reactivity is predictable, offering a reliable platform for innovation. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their respective fields of research.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unive.it [iris.unive.it]

- 10. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromohexylphosphonic Acid: Molecular Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromohexylphosphonic acid is a bifunctional molecule of significant interest in contemporary drug discovery, primarily serving as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs). Its hexyl chain provides spatial separation between the two active ends of a PROTAC, while the terminal phosphonic acid and bromo groups offer orthogonal handles for conjugation to a target protein ligand and an E3 ligase ligand. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of this compound. Detailed experimental protocols, based on established chemical principles, are provided for its synthesis and its application in PROTAC assembly.

Molecular Structure and Physicochemical Properties

This compound possesses a linear six-carbon alkyl chain, with a bromine atom at one terminus (position 6) and a phosphonic acid group at the other (position 1). This structure imparts it with both hydrophobic (alkyl chain) and hydrophilic (phosphonic acid) characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄BrO₃P | [1] |

| Molecular Weight | 245.05 g/mol | [1] |

| Appearance | Solid | Assumed based on similar alkylphosphonic acids |

| CAS Number | 133345-66-1 | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. | Inferred from chemical structure |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: a Michaelis-Arbuzov reaction to form the diethyl ester precursor, followed by acidic hydrolysis to yield the final phosphonic acid.

Experimental Protocol: Synthesis of Diethyl (6-bromohexyl)phosphonate

This protocol is based on the well-established Michaelis-Arbuzov reaction for the formation of carbon-phosphorus bonds.[2][3]

Materials:

-

Triethyl phosphite (B83602)

-

Anhydrous toluene

-

Nitrogen or Argon gas supply

-

Standard glassware for reflux and distillation

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a nitrogen/argon inlet.

-

Add 1,6-dibromohexane (1 equivalent) to the flask.

-

Add triethyl phosphite (1.1 equivalents) dropwise to the flask at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-16 hours. The reaction should be monitored by TLC or GC-MS for the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

-

The crude diethyl (6-bromohexyl)phosphonate can be purified by fractional distillation under reduced pressure.

Experimental Protocol: Hydrolysis of Diethyl (6-bromohexyl)phosphonate

The hydrolysis of the diethyl phosphonate (B1237965) ester to the corresponding phosphonic acid is typically achieved under strong acidic conditions.[4][5]

Materials:

-

Diethyl (6-bromohexyl)phosphonate

-

Concentrated hydrochloric acid (e.g., 6 M or 12 M)

-

Deionized water

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

In a round-bottom flask, dissolve diethyl (6-bromohexyl)phosphonate (1 equivalent) in concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 6-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy, observing the shift of the phosphonate ester signal to the phosphonic acid signal.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the hydrochloric acid and water under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be further purified by recrystallization or by dissolving in water and lyophilizing to obtain a solid product.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 3.4 - 3.5 | t | J ≈ 6-7 | -CH₂-Br |

| 1.7 - 1.9 | m | -CH₂-CH₂-Br and -CH₂-P | ||

| 1.3 - 1.6 | m | -(CH₂)₃- | ||

| 10 - 12 | br s | -P(O)(OH)₂ | ||

| ¹³C | 33 - 35 | s | -CH₂-Br | |

| 25 - 32 | d | ¹J(C,P) ≈ 140-150 | -CH₂-P | |

| 24 - 31 | s | -(CH₂)₄- | ||

| ³¹P | 25 - 35 | s | -PO(OH)₂ (pH dependent)[6][7][8][9] |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show characteristic fragmentation patterns for alkyl halides and organophosphorus compounds.[10][11][12]

| m/z (Predicted) | Assignment |

| 244/246 | [M+H]⁺ (isotopic pattern due to Br) |

| 165 | [M - Br]⁺ |

| 97 | [H₄PO₄]⁺ |

| 81 | [H₂PO₃]⁺ |

Application in PROTAC Synthesis

This compound serves as a linker to connect a warhead (targeting the protein of interest) and an E3 ligase ligand. The bromo-terminus can be functionalized, for example, by conversion to an amine or azide (B81097) for subsequent coupling reactions. The phosphonic acid can be coupled to an amine-containing ligand.

Experimental Protocol: Amide Coupling of this compound to a Ligand

This protocol describes a general method for coupling the phosphonic acid group to a primary or secondary amine on a target ligand using standard peptide coupling reagents.[13][14][15]

Materials:

-

This compound

-

Amine-containing ligand (e.g., a derivative of an E3 ligase ligand)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification supplies (e.g., HPLC)

Procedure:

-

Dissolve the amine-containing ligand (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.5 equivalents) to the solution.

-

Add DIPEA (3 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC precursor.

Visualizations

Synthesis Workflow

Caption: Synthetic route to this compound.

Role as a PROTAC Linker

Caption: Role of this compound in PROTAC assembly.

References

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 3. Arbuzov Reaction [organic-chemistry.org]

- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. benchchem.com [benchchem.com]

- 9. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fragmentation pathways and structural characterization of organophosphorus compounds related to the Chemical Weapons Convention by electron ionization and electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Reddit - The heart of the internet [reddit.com]

Solubility of 6-Bromohexylphosphonic acid in common organic solvents.

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a bifunctional molecule of significant interest in pharmaceutical and materials science, notably for its use as a linker in Proteolysis Targeting Chimeras (PROTACs). Its utility in synthesis is critically dependent on its solubility in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound, offering a qualitative assessment in common organic solvents, a comprehensive experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow. Due to a lack of publicly available quantitative solubility data, this guide leverages fundamental chemical principles and comparative data from analogous compounds to predict solubility behavior.

Core Concepts: Predicting Solubility

The solubility of this compound is governed by the interplay of its distinct structural features: the highly polar phosphonic acid head group and the non-polar six-carbon alkyl chain. The phosphonic acid group is capable of strong hydrogen bonding, both as a donor and an acceptor, and exhibits a high dipole moment. This favors solubility in polar, protic solvents. Conversely, the hexyl chain is non-polar and contributes to van der Waals interactions, favoring solubility in less polar or non-polar solvents. The overall solubility in a given solvent is a balance between these opposing characteristics.

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar protic solvents that can engage in hydrogen bonding with the phosphonic acid moiety. Its solubility is expected to be moderate in polar aprotic solvents and low in non-polar solvents where the energetic cost of disrupting the solvent-solvent interactions to accommodate the polar headgroup is high.

Qualitative Solubility Data

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the structural analysis of the molecule and solubility trends observed for other short-chain phosphonic acids.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727) | High | The hydroxyl group of methanol can effectively hydrogen bond with the phosphonic acid group, and the short alkyl chain is compatible with the hexyl group. |

| Ethanol (B145695) | High | Similar to methanol, ethanol is a good hydrogen bonding solvent, though the slightly longer alkyl chain may marginally decrease solvating power compared to methanol. | |

| Isopropanol (B130326) | Medium | The bulkier alkyl group of isopropanol may create some steric hindrance, slightly reducing its ability to solvate the phosphonic acid head compared to methanol or ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Medium to High | DMSO is a strong hydrogen bond acceptor and highly polar, which should effectively solvate the phosphonic acid group. |

| Dimethylformamide (DMF) | Medium | DMF is a polar aprotic solvent capable of accepting hydrogen bonds, suggesting moderate solubility. | |

| Acetonitrile (B52724) | Low to Medium | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may limit its ability to effectively solvate the phosphonic acid head. | |

| Slightly Polar | Tetrahydrofuran (THF) | Low | THF has a lower polarity and is a weaker hydrogen bond acceptor, making it a poorer solvent for the highly polar phosphonic acid group. |

| Ethyl Acetate | Low | The ester functionality offers some polarity, but it is generally not sufficient to overcome the strong intermolecular forces of the phosphonic acid. | |

| Non-Polar | Dichloromethane (DCM) | Insoluble to Low | The polarity of DCM is insufficient to effectively solvate the phosphonic acid group. |

| Toluene (B28343) | Insoluble | As an aromatic hydrocarbon, toluene is non-polar and will not effectively solvate the polar phosphonic acid. | |

| Hexane (B92381) | Insoluble | A non-polar aliphatic hydrocarbon, hexane is a very poor solvent for polar compounds like phosphonic acids. |

Experimental Protocol for Solubility Determination

The following is a generalized, robust protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of generating a saturated solution at a constant temperature and subsequently quantifying the concentration of the dissolved solid.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent (analytical grade or higher)

-

Scintillation vials or other sealable glass containers

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or another appropriate analytical instrument.

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed scintillation vial. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Record the exact mass of the added solid.

-

Add a known volume or mass of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Record the exact volume or mass of the filtered saturated solution.

-

-

Quantification of the Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Probing the Thermal Frontiers: A Technical Guide to the Stability and Decomposition of 6-Bromohexylphosphonic Acid

For Immediate Release

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of 6-bromohexylphosphonic acid. While direct experimental data for this specific compound is not extensively available in public literature, this document outlines the expected thermal behavior based on analogous long-chain alkylphosphonic acids and organophosphorus compounds. It also details the requisite experimental protocols for a thorough investigation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), designed for researchers, scientists, and professionals in drug development.

Executive Summary

This compound is a molecule of interest in various research and development sectors. Understanding its thermal stability is paramount for determining safe handling, storage, and processing temperatures. This guide provides a predictive framework for its thermal decomposition, alongside detailed methodologies for empirical verification. The primary analytical techniques discussed are Thermogravimetric Analysis (TGA) for assessing mass loss as a function of temperature and Differential Scanning Calorimetry (DSC) for monitoring heat flow, which reveals phase transitions such as melting and decomposition.

Predicted Thermal Behavior and Decomposition Profile

Based on the analysis of similar long-chain alkylphosphonic acids and bromoalkanes, the thermal decomposition of this compound is expected to proceed in a multi-stage process. The phosphonic acid head group is anticipated to be the primary site of initial thermal events, while the bromohexyl chain will likely decompose at higher temperatures.

Expected Decomposition Pathway:

-

Initial Dehydration: Phosphonic acids are known to undergo dehydration at elevated temperatures, where two P-OH groups condense to form a P-O-P anhydride (B1165640) linkage and release water. This is typically observed as an initial mass loss in TGA.

-

C-P Bond Cleavage: The carbon-phosphorus bond is a key structural feature. Its cleavage would lead to the separation of the hexyl chain from the phosphonic acid moiety, resulting in significant mass loss.

-

Decomposition of the Alkyl Chain: The bromohexyl chain is expected to decompose through the evolution of hydrobromic acid (HBr) and subsequent breakdown of the hydrocarbon backbone. This process is often complex and can involve radical mechanisms.

-

Formation of a Char Residue: Organophosphorus compounds frequently yield a phosphorus-rich char residue at high temperatures, which can exhibit flame-retardant properties.

Quantitative Data Presentation

As direct experimental data for this compound is not available, the following tables are presented as templates for recording and structuring the results obtained from TGA and DSC analyses.

Table 1: Thermogravimetric Analysis (TGA) Data Template for this compound

| Parameter | Temperature (°C) | Mass Loss (%) | Associated Decomposition Step |

| Onset of Decomposition (Tonset) | Initial thermal event | ||

| Temperature of 5% Mass Loss (T5%) | 5 | ||

| Temperature of 10% Mass Loss (T10%) | 10 | ||

| Temperature of 50% Mass Loss (T50%) | 50 | ||

| Temperature of Maximum Decomposition Rate (Tmax) - Stage 1 | e.g., Dehydration | ||

| Temperature of Maximum Decomposition Rate (Tmax) - Stage 2 | e.g., C-P Bond Cleavage | ||

| Temperature of Maximum Decomposition Rate (Tmax) - Stage 3 | e.g., Alkyl Chain Decomposition | ||

| Final Residue at 800 °C (%) | Char formation |

Table 2: Differential Scanning Calorimetry (DSC) Data Template for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Melting Point (Tm) | |||

| Crystallization Temperature (Tc) | |||

| Decomposition Exotherm/Endotherm |

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample as a percentage of the initial mass versus temperature.

-

Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition and the temperatures corresponding to specific mass loss percentages.

-

Quantify the percentage of char residue at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize phase transitions, such as melting and decomposition, of this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated DSC pan. An empty, sealed pan should be used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

A second heating cycle may be performed after controlled cooling to investigate reversible thermal events.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected thermal stability and decomposition profile of this compound, based on the established behavior of analogous compounds. The detailed experimental protocols for TGA and DSC offer a clear roadmap for researchers to empirically determine these crucial physicochemical properties. The systematic application of these techniques will yield valuable data to ensure the safe and effective use of this compound in its intended applications.

6-Bromohexylphosphonic Acid: A Bifunctional Linker for Advanced Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a versatile bifunctional linker molecule that is gaining significant attention across various scientific disciplines, including drug discovery, materials science, and nanotechnology. Its unique chemical structure, featuring a terminal phosphonic acid group and a terminal alkyl bromide, allows for the covalent linkage of disparate chemical entities. The phosphonic acid moiety provides a robust anchor to a wide range of metal oxide surfaces, while the alkyl bromide serves as a reactive handle for conjugation to organic molecules, biomolecules, and nanoparticles. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.

Chemical Properties and Bifunctional Reactivity Profile

This compound possesses two distinct reactive functional groups, enabling its role as a heterobifunctional crosslinker.[1]

-

Phosphonic Acid Group: This moiety exhibits a strong affinity for metal oxide surfaces such as titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), iron oxides (e.g., Fe₂O₃, Fe₃O₄), and indium tin oxide (ITO).[2][3] The binding mechanism involves the formation of stable, covalent P-O-Metal bonds through a condensation reaction with surface hydroxyl groups.[4] This interaction allows for the formation of stable self-assembled monolayers (SAMs) on these surfaces, providing a platform for further functionalization.[5][6]

-

Bromohexyl Group: The terminal alkyl bromide is a versatile electrophile that can readily react with various nucleophiles. This allows for the covalent attachment of a wide range of molecules, including:

-

Primary and Secondary Amines: Reaction with amines proceeds via a nucleophilic substitution (SN2) mechanism to form a stable secondary or tertiary amine linkage.[7][8] This is a common strategy for conjugating proteins, peptides, and small molecule ligands containing amine functionalities.

-

Thiols: The alkyl bromide can react with thiols to form a stable thioether bond. This is particularly useful for conjugating cysteine-containing peptides and proteins.

-

Other Nucleophiles: Carboxylates and other nucleophiles can also be coupled to the alkyl bromide under appropriate reaction conditions.

-

This dual reactivity makes this compound an ideal candidate for applications requiring the stable anchoring of organic or biological molecules to inorganic surfaces.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the Michaelis-Arbuzov reaction to form the diethyl phosphonate (B1237965) ester, followed by hydrolysis to the phosphonic acid.[9][10]

Experimental Protocol: Synthesis of Diethyl 6-Bromohexylphosphonate

This protocol is adapted from the general procedure for the synthesis of diethyl ω-bromoalkylphosphonates via the Michaelis-Arbuzov reaction.[9][11]

Materials:

-

Triethyl phosphite (B83602)

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

To a round-bottom flask equipped with a distillation apparatus, add 1,6-dibromohexane (1 equivalent).

-

Heat the 1,6-dibromohexane to 140-160 °C under a nitrogen atmosphere.[12]

-

Slowly add triethyl phosphite (1 to 1.2 equivalents) dropwise to the heated 1,6-dibromohexane over a period of 2-4 hours. The bromoethane (B45996) byproduct will distill off during the addition.[12]

-

After the addition is complete, continue to heat the reaction mixture at 150-160 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or ³¹P NMR spectroscopy.[12]

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by vacuum distillation to obtain diethyl 6-bromohexylphosphonate as a colorless oil.

Experimental Protocol: Hydrolysis to this compound

This protocol describes the acid-catalyzed hydrolysis of the diethyl phosphonate ester.

Materials:

-

Diethyl 6-bromohexylphosphonate

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine diethyl 6-bromohexylphosphonate (1 equivalent) and concentrated hydrochloric acid (excess).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours.

-

Monitor the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess HCl and water under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization or chromatography if necessary.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Synthesis and Physicochemical Properties

| Parameter | Value | Reference |

| Synthesis Yield (Diethyl Ester) | ~40% | [9] |

| Molecular Formula | C₆H₁₄BrO₃P | |

| Molecular Weight | 245.05 g/mol | |

| Appearance | Colorless oil (diethyl ester) | [9] |

Table 2: Spectroscopic Data (Predicted/Typical Values)

| Technique | Parameter | Typical Chemical Shift/Fragment (m/z) | Reference |

| ¹H NMR | P-CH₂- | 1.5 - 1.9 ppm | [13] |

| -CH₂- (alkyl chain) | 1.2 - 1.8 ppm | [13] | |

| -CH₂-Br | 3.4 - 3.6 ppm | [13] | |

| ³¹P NMR | Alkylphosphonic acid | +25 to +35 ppm | [14][15][16] |

| Mass Spec (EI) | [M-Br]⁺ | 165 | [17][18] |

| [M]⁺ | 244/246 (isotope pattern) | [17][18] | |

| [C₆H₁₂]⁺ | 84 | [17][18] |

Table 3: Surface Binding Affinity of Alkylphosphonic Acids

| Surface | Binding Mode | Interaction Energy (kcal/mol) | Reference |

| TiO₂ (Anatase) | Bidentate | -40 to -80 | [3] |

| ZrO₂ | Bidentate/Tridentate | Stronger than TiO₂ | [3] |

| ZnO | Tridentate | - | [5] |

Applications and Experimental Workflows

The bifunctional nature of this compound makes it a valuable tool in several advanced research areas.

Surface Modification and Functionalization

This compound can be used to form self-assembled monolayers (SAMs) on various metal oxide surfaces, introducing a reactive alkyl bromide functionality for further modification.

Experimental Workflow: Functionalization of Iron Oxide Nanoparticles

This workflow describes the functionalization of iron oxide nanoparticles (IONPs) with this compound to create a platform for bioconjugation.

Caption: Workflow for iron oxide nanoparticle functionalization.

Protocol:

-

Synthesize Iron Oxide Nanoparticles (IONPs): Prepare IONPs using a co-precipitation method.[19][20]

-

Surface Functionalization: a. Disperse the synthesized IONPs in a suitable solvent such as ethanol or a mixture of ethanol and water. b. Prepare a solution of this compound in the same solvent. c. Add the linker solution to the nanoparticle dispersion and sonicate the mixture for 1-2 hours at room temperature to facilitate the formation of the phosphonate bond with the IONP surface.[21] d. Wash the functionalized nanoparticles multiple times with the solvent to remove any unbound linker molecules. Centrifugation or magnetic separation can be used for this purpose.

-

Bioconjugation: a. Resuspend the this compound-functionalized IONPs in a buffer solution appropriate for the biomolecule to be conjugated (e.g., PBS for proteins). b. Add the biomolecule containing a nucleophilic group (e.g., a primary amine or a thiol) to the nanoparticle suspension. c. Allow the reaction to proceed for several hours to overnight at room temperature or 4 °C with gentle mixing. d. Purify the conjugated nanoparticles to remove any unconjugated biomolecules.

PROTACs and Drug Development

In the field of targeted protein degradation, this compound can serve as a component of a PROTAC (Proteolysis Targeting Chimera) linker. One end of the PROTAC binds to a target protein, while the other binds to an E3 ubiquitin ligase, leading to the degradation of the target protein.[1]

Experimental Workflow: PROTAC Synthesis using this compound Linker

This workflow illustrates the general steps for synthesizing a PROTAC where the this compound acts as a precursor to the linker.

Caption: General PROTAC synthesis workflow.

Protocol (Conceptual):

-

Ligand-Linker Conjugation: The synthesis of a PROTAC is a multi-step process. A common strategy involves the sequential coupling of the target protein ligand and the E3 ligase ligand to a bifunctional linker.[22]

-

Utilizing the Bromo- Functionality: The bromo- end of this compound can be reacted with a nucleophilic group on either the target protein ligand or the E3 ligase ligand. For example, a primary amine on a ligand can displace the bromide to form a C-N bond.[1][23]

-

Utilizing the Phosphonic Acid Functionality: The phosphonic acid can be used to anchor the PROTAC to a delivery vehicle, such as a metal oxide nanoparticle, or it can be further functionalized after protection to attach the other ligand.

-

Purification and Characterization: After each coupling step, the product is purified using techniques such as column chromatography or HPLC. The final PROTAC is thoroughly characterized by NMR, mass spectrometry, and its biological activity is assessed in cellular assays.

Logical Relationships and Mechanisms

The utility of this compound stems from the orthogonal reactivity of its two functional groups, allowing for a stepwise and controlled assembly of complex molecular architectures.

Caption: Bifunctional reactivity pathways of this compound.

Conclusion

This compound is a powerful and versatile bifunctional linker molecule with broad applications in scientific research. Its ability to securely anchor to metal oxide surfaces while providing a reactive handle for further conjugation makes it an invaluable tool for creating novel hybrid materials, developing advanced drug delivery systems, and constructing sophisticated molecular architectures like PROTACs. This guide has provided the essential technical information and experimental frameworks to enable researchers to effectively utilize this compound in their work. As research in these fields continues to advance, the demand for well-defined bifunctional linkers like this compound is expected to grow, further solidifying its importance in modern chemistry and materials science.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Amine Reactivity [www2.chemistry.msu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. iris.unive.it [iris.unive.it]

- 10. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. biomedres.us [biomedres.us]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Technical Guide: Hydrolysis of Diethyl 6-Bromohexylphosphonate to 6-Bromohexylphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrolysis of diethyl 6-bromohexylphosphonate to yield 6-bromohexylphosphonic acid. This conversion is a critical step in the synthesis of various compounds, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), where this compound can serve as a versatile linker.[1] This document outlines the relevant synthetic protocols, quantitative data, and a visual representation of the reaction workflow.

Overview of the Synthesis

The transformation of diethyl 6-bromohexylphosphonate to this compound involves the cleavage of the two ethyl ester groups from the phosphonate (B1237965) moiety. While various methods exist for the hydrolysis of phosphonate esters, a common and effective approach involves the use of silylating agents, such as bromotrimethylsilane (B50905) (TMSBr), followed by solvolysis.

Synthesis of the Starting Material: Diethyl 6-Bromohexylphosphonate

The precursor, diethyl 6-bromohexylphosphonate, can be synthesized via the Michaelis-Arbuzov reaction. A sustainable approach involves the reaction of 1,6-dibromohexane (B150918) with triethyl phosphite (B83602).

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the starting material and its subsequent hydrolysis.

Synthesis of Diethyl 6-Bromohexylphosphonate

This protocol is adapted from a sustainable synthesis method for ω-bromoalkylphosphonates.

Materials and Equipment:

-

1,6-dibromohexane

-

Triethyl phosphite

-

Reaction flask equipped with a distillation apparatus

-

Nitrogen source

-

Heating mantle

-

Magnetic stirrer

-

GC-MS for reaction monitoring

-

Vacuum fractional distillation setup

Procedure:

-

Flame-dry all glassware under a nitrogen flow.

-

Connect the reaction flask to a distillation apparatus to remove the bromoethane (B45996) byproduct during the reaction.

-

Pre-heat 75 mmol of 1,6-dibromohexane to 140 °C in the reaction flask.

-

Add 75 mmol of triethyl phosphite dropwise over a period of 2 hours.

-

Continue stirring the mixture for an additional hour at 140 °C.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, isolate the pure diethyl 6-bromohexylphosphonate by vacuum fractional distillation.

Hydrolysis of Diethyl 6-Bromohexylphosphonate to this compound (Analogous Protocol)

The following protocol is an adaptation of a general procedure for the hydrolysis of phosphonate esters using bromotrimethylsilane and sodium iodide, which has been reported to yield "almost quantitative" results for similar compounds. No specific protocol for diethyl 6-bromohexylphosphonate was found in the literature search.

Materials and Equipment:

-

Diethyl 6-bromohexylphosphonate

-

Bromotrimethylsilane (TMSBr)

-

Sodium Iodide (NaI)

-

Dry acetonitrile (B52724) (CH3CN)

-

Dry chloroform (B151607) (CHCl3)

-

Methanol (B129727) (MeOH)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Flame-dry all glassware and allow to cool under an inert atmosphere.

-

To a solution of diethyl 6-bromohexylphosphonate (1 equivalent) in a 1:1 (v/v) mixture of dry acetonitrile and dry chloroform, add sodium iodide (50 equivalents).

-

Stir the mixture until the sodium iodide is fully dissolved.

-

Add bromotrimethylsilane (50 equivalents) to the solution.

-

Stir the reaction mixture at 40 °C for 4 hours under an inert atmosphere.

-

After the reaction is complete, dilute the mixture with chloroform and filter to remove any solids.

-

Concentrate the filtrate under vacuum to obtain the crude bis(trimethylsilyl)phosphonate intermediate.

-

Add methanol to the crude intermediate and stir for 1 hour at room temperature to effect methanolysis of the silyl (B83357) esters.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization or chromatography if necessary.

Data Presentation

The following tables summarize the quantitative data for the synthesis of diethyl 6-bromohexylphosphonate and the subsequent hydrolysis to this compound.

Table 1: Synthesis of Diethyl 6-bromohexylphosphonate

| Parameter | Value | Reference |

| Starting Materials | 1,6-dibromohexane, Triethyl phosphite | |

| Reaction | Michaelis-Arbuzov | |

| Yield | 40% | |

| Appearance | Colorless oil |

Table 2: Characterization Data for Diethyl 6-bromohexylphosphonate

| Data Type | Observed Value | Reference |

| Mass Spectrometry (EI, 70 eV) | m/z = 221 [M - Br]+ |

Table 3: Hydrolysis of Diethyl 6-bromohexylphosphonate

| Parameter | Value | Reference |

| Starting Material | Diethyl 6-bromohexylphosphonate | |

| Reagents | TMSBr, NaI, MeOH | |

| Reaction Type | Silyl ester formation and solvolysis | |

| Yield | Almost quantitative (reported for analogous compounds) |

Table 4: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H14BrO3P | |

| Molecular Weight | 245.05 g/mol | |

| Appearance | Solid |

Note: Detailed experimental data and spectroscopic characterization for this compound were not available in the searched literature. The yield for the hydrolysis is based on reports for analogous compounds.

Mandatory Visualization

The following diagrams illustrate the chemical reaction workflow for the synthesis of this compound.

Caption: Reaction workflow for the synthesis of this compound.

Caption: Logical flow of the two-step synthesis process.

References

Methodological & Application

Application Note & Protocol: Formation of Self-Assembled Monolayers of 6-Bromohexylphosphonic Acid on Silicon Oxide

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of 6-bromohexylphosphonic acid on silicon oxide substrates. The procedure is based on the well-established "Tethering by Aggregation and Growth" (T-BAG) method for alkylphosphonic acids.

Introduction